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molecular formula C10H11O5P B1312430 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate CAS No. 61260-15-9

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Cat. No. B1312430
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449464B2

Procedure details

Dimethyl phosphite (22.0 g, 0.2 mol) was added drop-wise to a solution of sodium methoxide (43.0 g) in methanol (100 ml) at 0° C. 2-Carboxybenzaldehyde (21.0 g, 0.1 mol) was then added portion-wise to the reaction mixture as a slurry in methanol (40 ml), with the temperature kept below 5° C. The resulting pale yellow solution was warmed to 20° C. over 1 hour. Methanesulphonic acid (21.2 g, 0.22 mol) was added to the reaction drop-wise and the resulting white suspension was evaporated in vacuo. The white residue was quenched with water and extracted into chloroform (3×100 ml). The combined organic extracts were washed with water (2×100 ml), dried over MgSO4, and evaporated in vacuo to yield (3-oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonic acid dimethyl ester as a white solid (32.0 g, 95%, 95% purity). This was then used without further purification in the next stage.
Quantity
22 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:6])([O:4][CH3:5])[O:2][CH3:3].C[O-].[Na+].[C:10]([C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=O)([OH:12])=[O:11].CS(O)(=O)=O>CO>[CH3:3][O:2][P:1]([CH:15]1[C:14]2[C:13](=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10](=[O:12])[O:11]1)(=[O:6])[O:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
sodium methoxide
Quantity
43 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=O)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
21.2 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept below 5° C
CUSTOM
Type
CUSTOM
Details
the resulting white suspension was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The white residue was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform (3×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COP(OC)(=O)C1OC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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